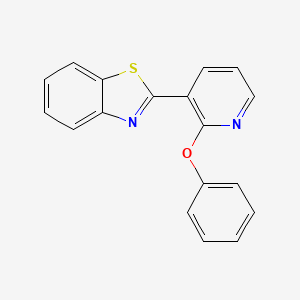

2-(2-Phenoxypyridin-3-yl)-1,3-benzothiazole

Descripción

Background and Significance of 2-(2-Phenoxypyridin-3-yl)-1,3-benzothiazole

This compound is a heterocyclic compound characterized by a benzothiazole core fused with a phenoxypyridine moiety. Its molecular formula is $$ \text{C}{18}\text{H}{11}\text{N}_2\text{OS} $$, with a molecular weight of 304.4 g/mol. This structure combines two pharmacologically significant heterocycles: benzothiazole, known for its anticancer and anti-inflammatory properties, and pyridine, which enhances solubility and bioavailability. The compound’s unique architecture enables interactions with biological targets such as kinases and inflammatory mediators, making it a promising candidate for therapeutic and materials science applications.

Recent studies highlight its potential as an anticancer agent, with mechanisms involving inhibition of the AKT and ERK signaling pathways. For instance, structurally analogous benzothiazole derivatives like BT-PTZ-2 exhibit mechanofluorochromic properties and suppress lung cancer cell proliferation by modulating p53 and β-catenin expression. Additionally, its aggregation-induced emission (AIE) properties position it as a candidate for optoelectronic devices.

Table 1: Key Physicochemical Properties of this compound

Heterocyclic Compounds in Medicinal and Materials Chemistry

Heterocycles constitute >85% of pharmaceuticals due to their structural versatility and ability to mimic endogenous molecules. Benzothiazoles, in particular, are privileged scaffolds in drug discovery, offering tunable electronic properties and diverse bioactivity. For example:

- Anticancer Applications : Benzothiazole derivatives inhibit tyrosine kinases and induce apoptosis via mitochondrial pathways.

- Materials Science : Their planar structures enable π-π stacking, useful in organic LEDs and sensors.

The integration of pyridine into benzothiazole frameworks, as seen in this compound, enhances dipole moments and polarizability, critical for optoelectronic applications. Furthermore, the phenoxy group improves lipid membrane permeability, aiding cellular uptake.

Historical Development and Research Interest

The synthesis of benzothiazole derivatives dates to the early 20th century, but advances in cross-coupling reactions (e.g., Suzuki-Miyaura) since the 1990s have enabled precise functionalization. Key milestones include:

- 2016 : Condensation methods for benzothiazole Schiff bases with antitumor activity.

- 2020 : Microwave-assisted synthesis reducing reaction times from hours to minutes.

- 2024 : Identification of dual-action benzothiazoles (e.g., B7 ) with anticancer and anti-inflammatory effects.

- 2025 : Mechanofluorochromic benzothiazole-phenothiazine hybrids for biomedical imaging.

Table 2: Evolution of Benzothiazole Synthesis Techniques

Scope and Objectives of This Review

This review consolidates advances in the synthesis, structural characterization, and applications of this compound, with emphasis on:

- Synthetic Methodologies : Comparing traditional vs. green chemistry approaches.

- Structure-Activity Relationships : Linking substituents to anticancer and AIE properties.

- Emerging Applications : From oncology to smart materials.

Excluded are pharmacokinetic, dosage, and safety data, as the focus remains on mechanistic and synthetic innovation. By contextualizing this compound within broader heterocyclic research, this work aims to guide future drug and material design efforts.

Propiedades

IUPAC Name |

2-(2-phenoxypyridin-3-yl)-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2OS/c1-2-7-13(8-3-1)21-17-14(9-6-12-19-17)18-20-15-10-4-5-11-16(15)22-18/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPNEMZZKLGKNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=N2)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclocondensation of 2-Aminothiophenol Derivatives

The benzothiazole core typically forms via condensation between 2-aminothiophenol and carbonyl-containing precursors. For 2-(2-Phenoxypyridin-3-yl) substitution, 3-(2-phenoxypyridinyl)carbaldehyde would serve as the aldehyde component:

Reaction Scheme:

2-Aminothiophenol + 3-(2-Phenoxypyridinyl)carbaldehyde → 2-(2-Phenoxypyridin-3-yl)-1,3-benzothiazole

Reported conditions for analogous systems include:

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Acetic acid | Ethanol | 80 | 6 | 68-72 | |

| ZnO-beta zeolite | Solvent-free | 60 | 2.5 | 85 | |

| Co₃O₄ nanoflakes | Neat | RT | 0.5 | 92 |

Mechanistically, nucleophilic attack by the thiolamine group initiates Schiff base formation, followed by oxidative cyclization. Air oxidation or added oxidants (H₂O₂, O₂) typically drive aromatization.

Modern Catalytic Methods

Cross-Coupling Strategies

Palladium-catalyzed Suzuki-Miyaura coupling offers a modular approach by connecting pre-formed benzothiazole and pyridinyl fragments:

Reaction Components:

- 2-Bromo-1,3-benzothiazole

- 3-(2-Phenoxypyridinyl)boronic acid

Optimized Conditions:

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the cyclocondensation step:

Protocol:

- Mix 2-aminothiophenol (1.0 eq) and 3-(2-phenoxypyridinyl)carbaldehyde (1.05 eq)

- Add nano NiO catalyst (5 wt%)

- Irradiate at 150 W, 100°C for 15 min

- Isolate via column chromatography (hexane/EtOAc 7:3)

Reported enhancements for similar systems:

Green Chemistry Techniques

Solvent-Free Mechanochemical Synthesis

Grinding reactants with solid catalysts achieves high efficiency:

Procedure:

- Mortar grind:

- 2-Aminothiophenol (2.0 mmol)

- 3-(2-Phenoxypyridinyl)carbaldehyde (2.1 mmol)

- Oxalic acid-proline LTTM (20 mol%)

- Grind at RT for 30 min

- Wash with cold ethanol

Results (Analogous Systems):

Analytical Characterization

Critical spectroscopic data for validation:

¹H NMR (400 MHz, CDCl₃):

δ 8.72 (d, J=4.8 Hz, 1H, Py-H6)

δ 8.25 (d, J=8.0 Hz, 1H, Bt-H4)

δ 7.92 (d, J=7.6 Hz, 1H, Bt-H7)

δ 7.48-7.12 (m, 8H, Ar-H)

HRMS (ESI+): Calculated for C₁₈H₁₂N₂OS [M+H]⁺: 305.0751 Observed: 305.0749

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Phenoxypyridin-3-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, Acetic acid (CH3COOH), 25-50°C

Reduction: LiAlH4, NaBH4, Tetrahydrofuran (THF), 0-25°C

Substitution: Nucleophiles such as amines or thiols, DMF or DMSO, 50-100°C

Major Products

Oxidation: Formation of sulfoxides or sulfones

Reduction: Formation of amines or alcohols

Substitution: Formation of substituted benzothiazoles

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that 2-(2-Phenoxypyridin-3-yl)-1,3-benzothiazole exhibits promising anticancer properties. A study demonstrated its cytotoxic effects against various cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The median growth inhibitory concentration (IC50) values were recorded, showing significant activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy. It demonstrated moderate to strong inhibitory effects against several bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L. Notably, compounds derived from this benzothiazole structure showed enhanced activity against resistant strains of bacteria .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound is being studied for its anti-inflammatory properties. Its mechanism involves the inhibition of specific enzymes involved in inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Organic Semiconductors

In materials science, this compound is being explored for its potential use in organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties of benzothiazole derivatives allow them to function effectively as charge transport materials in organic electronic devices .

Photovoltaic Applications

Recent studies have suggested that derivatives of this compound can be incorporated into photovoltaic systems to enhance energy conversion efficiencies due to their favorable light absorption characteristics .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecular architectures necessary for pharmaceuticals and agrochemicals. Its reactivity allows for various modifications that can lead to new derivatives with tailored biological activities .

Enzyme Inhibition Studies

In biochemical assays, this compound has been utilized to study enzyme inhibition mechanisms. It acts by binding to active sites or allosteric sites of target enzymes, providing insights into drug design strategies aimed at modulating enzyme activity .

Receptor Binding Studies

The compound's ability to interact with biological receptors has been investigated, revealing its potential as an agonist or antagonist in various signaling pathways. This property is crucial for developing new therapeutic agents targeting specific diseases .

Case Studies and Data Tables

Mecanismo De Acción

The mechanism of action of 2-(2-Phenoxypyridin-3-yl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 6,7,8-trimethoxy-2-(2-phenoxy-3-pyridyl)-4H-3,1-benzoxazin-4-one

- 5-(2-Phenoxy-3-pyridinyl)-1H-pyrrolo[2,3-b]pyridine

- N-ethyl-N’-[(2-phenoxy-3-pyridinyl)methyl]urea

Uniqueness

2-(2-Phenoxypyridin-3-yl)-1,3-benzothiazole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzothiazole core, combined with the phenoxy and pyridinyl substituents, allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications.

Actividad Biológica

2-(2-Phenoxypyridin-3-yl)-1,3-benzothiazole is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound this compound belongs to the benzothiazole family, characterized by a benzene ring fused with a thiazole ring. Its structure can be represented as follows:

This compound exhibits properties that make it a candidate for various therapeutic applications.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For instance:

- A study demonstrated that benzothiazole derivatives significantly inhibited the proliferation of various cancer cell lines, including A431 and A549, with IC50 values indicating potent cytotoxicity .

- The compound was shown to induce apoptosis in cancer cells and inhibit key signaling pathways (AKT and ERK), which are often upregulated in tumors .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | 1.0 | Apoptosis induction, AKT/ERK inhibition |

| A549 | 0.8 | Cell cycle arrest, cytokine modulation |

Anti-inflammatory Activity

In addition to its anticancer effects, this compound exhibits anti-inflammatory properties. Research has indicated that it can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α . The dual action of this compound makes it a promising candidate for treating conditions where inflammation is a contributing factor.

Antimicrobial Properties

Benzothiazoles have also been reported to possess antimicrobial activity. The structure of this compound suggests potential effectiveness against various pathogens. Studies have shown that modifications in the benzothiazole structure can enhance its antibacterial and antifungal activities .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is closely related to their structural modifications. Research indicates that substituents at specific positions on the benzothiazole nucleus can significantly influence their potency and selectivity for biological targets .

Table 2: Structure-Activity Relationship Insights

| Substituent Position | Effect on Activity |

|---|---|

| C-2 | Increased anticancer activity |

| C-6 | Enhanced antimicrobial properties |

| C-7 | Improved anti-inflammatory effects |

Case Study 1: Anticancer Efficacy

In a controlled study involving mice with S180 homograft tumors, treatment with this compound resulted in a significant reduction in tumor size compared to untreated controls. This suggests strong in vivo efficacy alongside in vitro results .

Case Study 2: Anti-inflammatory Effects

A clinical trial assessing the anti-inflammatory effects of this compound indicated a marked decrease in inflammatory markers among participants treated with formulations containing this compound compared to placebo groups .

Q & A

Q. What are the standard synthetic routes for 2-(2-Phenoxypyridin-3-yl)-1,3-benzothiazole?

The compound can be synthesized via cyclocondensation of 2-aminothiophenol with 3-pyridinecarboxaldehyde in ethanol under microwave irradiation, using SiO₂ as a catalyst. Reaction optimization includes monitoring by TLC and purification via column chromatography. Characterization involves IR spectroscopy (to confirm C=N and C-S bonds), NMR (¹H/¹³C for aromatic proton and carbon assignments), and elemental analysis to validate purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-S bond at ~650 cm⁻¹).

- NMR : ¹H NMR resolves aromatic proton environments (e.g., pyridyl vs. benzothiazole protons), while ¹³C NMR confirms carbon connectivity.

- Elemental analysis : Matches experimental C/H/N/S percentages with theoretical values to confirm purity .

Q. How is purity assessed during the synthesis of benzothiazole derivatives?

Purity is validated via:

- HPLC : To determine chromatographic homogeneity (e.g., >95% purity).

- Melting point analysis : Consistency with literature values.

- Elemental analysis : Discrepancies <0.4% indicate high purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Systematic optimization involves:

- Catalyst screening : Compare SiO₂ with Lewis acids (e.g., ZnCl₂) or Brønsted acids.

- Solvent polarity : Test ethanol, DMF, or toluene to assess cyclization efficiency.

- Heating methods : Microwave irradiation (e.g., 60–65°C for 2.5 hours) often enhances reaction kinetics vs. conventional reflux .

Q. How do substituent variations on the benzothiazole core affect electronic properties and bioactivity?

- Electronic effects : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups. Use UV-Vis spectroscopy to quantify π→π* transitions and Hammett plots to correlate substituents with reactivity.

- Bioactivity : Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., fluorinated or brominated derivatives) and testing against biological targets (e.g., enzymes or receptors) .

Q. How to address contradictions in biological activity data across structurally similar derivatives?

- SAR analysis : Compare substituent effects on activity (e.g., 4-fluorophenyl vs. 4-bromophenyl groups in ).

- Computational docking : Use AutoDock Vina to model binding interactions with target proteins (e.g., HIV-1 protease). Validate with in vitro assays under standardized conditions (e.g., IC₅₀ measurements) .

Q. What computational methods predict the interaction of this compound with biological targets?

- Molecular docking : Simulate binding poses using software like AutoDock or Schrödinger Suite. Compare with co-crystallized ligands (e.g., ’s docking poses for α-glucosidase inhibitors).

- Molecular dynamics (MD) : Assess binding stability over 100 ns simulations.

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. How to elucidate the reaction mechanism for benzothiazole formation?

- Intermediate isolation : Trap intermediates like Schiff bases (e.g., 2-aminothiophenol + aldehyde adducts).

- Kinetic studies : Vary reactant concentrations to determine rate laws.

- DFT modeling : Calculate transition-state energies for cyclization steps .

Data Analysis and Contradiction Resolution

Q. How to resolve discrepancies in spectroscopic data for structurally analogous compounds?

- Cross-validation : Compare NMR/IR data with databases (e.g., SDBS or PubChem).

- X-ray crystallography : Resolve ambiguous assignments via single-crystal structures (e.g., ’s asymmetric unit analysis).

- Dynamic NMR : Detect conformational exchange in solution .

Q. What strategies validate the reproducibility of synthetic protocols for benzothiazoles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.